molecular formula C22H32N2O3 B5155742 1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

Cat. No.: B5155742
M. Wt: 372.5 g/mol
InChI Key: HXPUHVSTHVLUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{BICYCLO[221]HEPT-5-EN-2-YLMETHYL}-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound featuring a bicyclic structure fused with a piperazine ring and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multiple steps:

    Formation of the bicyclic structure: The bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety can be synthesized through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles.

    Attachment of the piperazine ring: The bicyclic structure is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.

    Introduction of the trimethoxyphenyl group: The final step involves the alkylation of the piperazine derivative with a trimethoxybenzyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperazine ring or the trimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(Triethoxysilyl)-2-norbornene: A similar bicyclic compound used in material science and organic synthesis.

    N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides: Compounds with related bicyclic structures and applications in organic chemistry.

Uniqueness

1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is unique due to its combination of a bicyclic structure, piperazine ring, and trimethoxyphenyl group. This unique structure imparts specific chemical and biological properties, making it valuable for diverse scientific research applications.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-25-20-7-6-18(21(26-2)22(20)27-3)14-23-8-10-24(11-9-23)15-19-13-16-4-5-17(19)12-16/h4-7,16-17,19H,8-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPUHVSTHVLUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3CC4CC3C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.